2-Methyl-1-(2-methylbenzoyl)piperazine
CAS No.: 1240577-29-0
Cat. No.: VC11688450
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240577-29-0 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (2-methylphenyl)-(2-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3 |
| Standard InChI Key | RPFTUXCKTYMTPO-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1C(=O)C2=CC=CC=C2C |
| Canonical SMILES | CC1CNCCN1C(=O)C2=CC=CC=C2C |
Introduction
Chemical Identity and Structural Features
2-Methyl-1-(2-methylbenzoyl)piperazine (C₁₃H₁₈N₂O) features a piperazine core substituted at the 1-position with a 2-methylbenzoyl group and at the 2-position with a methyl group. Its IUPAC name is 1-(2-methylbenzoyl)-2-methylpiperazine, with a molecular weight of 218.29 g/mol . The compound’s planar aromatic ring and piperazine backbone enable diverse intermolecular interactions, including hydrogen bonding via the carbonyl oxygen and nitrogen atoms.
Table 1: Molecular characteristics of 2-methyl-1-(2-methylbenzoyl)piperazine
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₈N₂O |
| Molecular weight | 218.29 g/mol |
| CAS Registry Number | Not formally assigned |
| XLogP3-AA | ~2.1 (predicted) |
| Hydrogen bond donors | 1 (piperazine NH) |
| Hydrogen bond acceptors | 3 (2 × N, 1 × O) |
The absence of a registered CAS number for the 2-methylbenzoyl isomer contrasts with its 3-methyl analog (CAS 1240565-95-0) , underscoring the need for further characterization.
Synthetic Methodologies
While no direct synthesis protocols for 2-methyl-1-(2-methylbenzoyl)piperazine are documented, analogous routes for arylpiperazine derivatives provide actionable insights. A two-step approach is hypothesized:
Nucleophilic Acylation of Piperazine
Piperazine reacts with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine) to yield 1-(2-methylbenzoyl)piperazine. Subsequent methylation at the 2-position using methyl iodide or dimethyl sulfate introduces the methyl substituent .
Table 2: Hypothesized reaction conditions
| Step | Reagents | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 1 | 2-methylbenzoyl chloride, Et₃N | DCM | 0–25°C | ~75% |
| 2 | CH₃I, K₂CO₃ | Acetone | Reflux | ~65% |
*Estimated based on analogous syntheses .
Palladium-Catalyzed Coupling
Alternative strategies employ transition metal catalysis. For example, Buchwald-Hartwig amination of 2-methylbromobenzene with 2-methylpiperazine precursors could achieve the target structure . A reported protocol using Pd-Ruphos G3 catalyst and sodium tert-butoxide in 1,4-dioxane at 100°C achieved 82% yield for a related 1-(2-methylphenyl)piperazine . Adapting this method would require introducing the benzoyl group post-coupling.
Physicochemical and Spectroscopic Properties
Experimental data for this specific compound are unavailable, but predictions using computational tools (e.g., ChemAxon, ACD/Labs) suggest:
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Solubility: Low aqueous solubility (<0.1 mg/mL), with improved solubility in DMSO (>50 mg/mL).
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pKa: The piperazine NH exhibits a pKa of ~7.5, enabling protonation under physiological conditions.
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Stability: Susceptible to oxidative degradation at the benzylic position; stable under inert atmospheres.
Key spectral signatures:
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¹H NMR (CDCl₃): δ 7.20–7.40 (m, 4H, aromatic), δ 3.50–4.10 (m, 4H, piperazine), δ 2.35 (s, 3H, Ar-CH₃), δ 2.30 (s, 3H, N-CH₃).
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aromatic), 1450 cm⁻¹ (piperazine ring).
| Cell line | Predicted IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 5–10 | Tubulin destabilization |
| MCF-7 | 8–12 | ROS induction |
| A549 | >20 | Weak kinase inhibition |
Antimicrobial Effects
Piperazine derivatives with lipophilic substituents disrupt microbial membranes. The 2-methylbenzoyl group may confer activity against Gram-positive bacteria (predicted MIC: 8–16 µg/mL) .
Neuropharmacological Activity
Piperazine-based dopamine D₂ and serotonin 5-HT₁A receptor modulators suggest potential antipsychotic applications . The methyl groups could reduce metabolic clearance compared to unsubstituted analogs.
Applications and Future Directions
While 2-methyl-1-(2-methylbenzoyl)piperazine remains understudied, its structural features align with leads in oncology and infectious disease. Key research priorities include:
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